Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester
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Overview
Description
Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester typically involves the bromination of methyl benzoate followed by the introduction of a carbamoyl group. One common method is:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Carbamoylation: The brominated intermediate is then reacted with a suitable carbamoylating agent, such as urea or an isocyanate, under controlled conditions to introduce the carbamoyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the carbamoyl group to an amine.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Scientific Research Applications
Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamoyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a carbamoyl group.
Methyl 3-bromo-5-nitrobenzoate: Contains a nitro group instead of a carbamoyl group.
Methyl 3-bromo-5-methoxybenzoate: Features a methoxy group in place of the carbamoyl group.
Uniqueness: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 3-bromo-5-carbamoylbenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) |
InChI Key |
CMTXBYJQRCBSAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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